molecular formula C19H20ClNO B2824302 (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide CAS No. 331461-53-1

(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide

Cat. No.: B2824302
CAS No.: 331461-53-1
M. Wt: 313.83
InChI Key: PZVUZUUMFKKZAV-MLPAPPSSSA-N
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Description

(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a tert-butyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide typically involves the reaction of 4-tert-butylaniline with 4-chlorocinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-tert-butylphenyl)-3-(4-fluorophenyl)prop-2-enamide
  • (2Z)-N-(4-tert-butylphenyl)-3-(4-bromophenyl)prop-2-enamide
  • (2Z)-N-(4-tert-butylphenyl)-3-(4-methylphenyl)prop-2-enamide

Uniqueness

(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide, commonly referred to as a derivative of phenylpropanoic acid, has garnered attention in pharmaceutical research for its potential biological activities. This compound is characterized by a unique chemical structure that allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

  • Chemical Formula : C19H20ClNO
  • CAS Number : 898792-96-6
  • Molecular Weight : 313.83 g/mol
  • Structure : The compound features a prop-2-enamide backbone with tert-butyl and chlorophenyl substituents, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Recent studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in neurodegenerative disorders and cancer.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.0Induces apoptosis
PC-3 (Prostate Cancer)7.5Inhibits proliferation

Neuroprotective Effects

In the context of neurodegenerative diseases such as Alzheimer's, this compound has shown potential as an acetylcholinesterase (AChE) inhibitor. This action helps to increase acetylcholine levels in the brain, which is critical for cognitive function.

  • AChE Inhibition : The compound demonstrated an IC50 value of approximately 10 µM in AChE inhibition assays, indicating moderate potency compared to established inhibitors.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis.

Study 2: Neuroprotective Properties

In a separate investigation focusing on neuroprotection, researchers assessed the compound's ability to inhibit AChE activity in vitro. The findings suggested that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its ability to enhance cholinergic transmission.

Properties

IUPAC Name

(Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-19(2,3)15-7-11-17(12-8-15)21-18(22)13-6-14-4-9-16(20)10-5-14/h4-13H,1-3H3,(H,21,22)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVUZUUMFKKZAV-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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